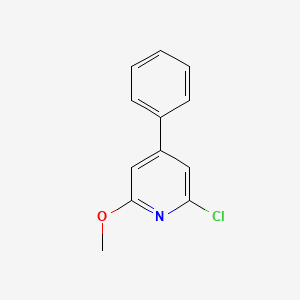
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)nicotinaldehyde oxime is a chemical compound characterized by the presence of a trifluoromethyl group attached to the nicotinaldehyde oxime structure
Preparation Methods
The synthesis of 6-(Trifluoromethyl)nicotinaldehyde oxime typically involves the reaction of 6-(Trifluoromethyl)nicotinaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve optimized reaction conditions, such as temperature and pH control, to maximize yield and purity.
Chemical Reactions Analysis
6-(Trifluoromethyl)nicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)nicotinaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar compounds to 6-(Trifluoromethyl)nicotinaldehyde oxime include:
2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime: Similar structure with a methyl group instead of a hydrogen atom.
6-(Trifluoromethyl)nicotinaldehyde: Lacks the oxime group but shares the trifluoromethyl and nicotinaldehyde structure. The uniqueness of 6-(Trifluoromethyl)nicotinaldehyde oxime lies in its combination of the trifluoromethyl group and the oxime functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
(NE)-N-[[6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-5(3-11-6)4-12-13/h1-4,13H/b12-4+ |
InChI Key |
RDEOOSFRTWGOEG-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=NC=C1/C=N/O)C(F)(F)F |
Canonical SMILES |
C1=CC(=NC=C1C=NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)












